Fozivudin-Tidoxil

Übersicht

Beschreibung

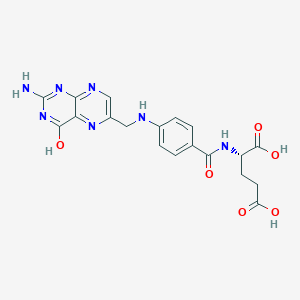

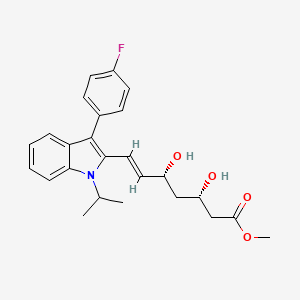

Fozivudine tidoxil is a thioether lipid–Zidovudine conjugate. It is an investigational compound primarily studied for its potential use in the treatment of HIV infections. After intake, it is split intracellularly into the lipid moiety and Zidovudine-monophosphate, which is subsequently phosphorylated to the active metabolite Zidovudine-triphosphate .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Fozivudin-Tidoxil entfaltet seine Wirkung durch folgenden Mechanismus:

Intrazelluläre Spaltung: Nach der Einnahme wird die Verbindung intrazellulär in den Lipidanteil und Zidovudin-Monophosphat gespalten.

Phosphorylierung: Zidovudin-Monophosphat wird anschließend zum aktiven Metaboliten Zidovudin-Triphosphat phosphoryliert.

Molekularziele: Der aktive Metabolit zielt auf das Reverse-Transkriptase-Enzym ab und hemmt die Virusreplikation.

Wirkmechanismus

Fozivudine tidoxil, also known as Fozivudine, is a compound that has been used in trials studying the treatment of HIV infections . This article will cover the mechanism of action of Fozivudine tidoxil, including its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.

Target of Action

Fozivudine tidoxil is a member of the nucleoside reverse transcriptase (RT) inhibitor (NRTI) family of drugs . These drugs are nucleoside analogs that incorporate into a growing DNA strand and bind viral RT, thus halting reverse transcription .

Mode of Action

Fozivudine tidoxil is metabolized in both resting and mitogen-stimulated human peripheral blood leukocyte cells . This suggests that the effect of Fozivudine against HIV is independent of thymidine kinase activity .

Biochemical Pathways

It is known that the compound interferes with the process of reverse transcription, a crucial step in the replication of retroviruses like hiv .

Result of Action

In a study using the feline immunodeficiency virus (FIV) model for HIV infection, infected cats were treated with Fozivudine tidoxil for six weeks, starting one day before infection . The study demonstrated a decrease in plasma- and cell-associated viremia at two weeks post-infection in Fozivudine-treated cats as compared to placebo-treated cats . There was no difference in viremia or cell counts between treated and untreated groups at all time points tested .

Action Environment

The concentrations in blood plasma and cerebrospinal fluid were comparable .

Safety and Hazards

Fozivudine tidoxil has been used in trials studying the treatment of HIV Infections . The safety and scientific validity of these studies is the responsibility of the study sponsor and investigators . There were three adverse events possibly related to fozivudine: urine abnormality, gastrointestinal pain, and abnormal dreams .

Zukünftige Richtungen

The long-term effects of single-agent therapy administered only during the acute stage of infection (interrupted treatment) remain largely uncharacterized . Further investigation of Fozivudine tidoxil is warranted to assess pharmacokinetics, optimal dosage, and to directly compare the antiviral activity of Fozivudine tidoxil to Zidovudine in naturally infected cats .

Biochemische Analyse

Biochemical Properties

Fozivudine Tidoxil is a pyrimidone, a class of organic compounds that contain a pyrimidine ring, which bears a ketone . In biochemical reactions, Fozivudine Tidoxil interacts with enzymes such as Nucleotide Pyrophosphatases/Phosphodiesterases (NPPs), specifically NPP1 and NPP3 . These enzymes cleave liponucleotides to produce a lipid moiety and a nucleoside-mono-phosphate, leading to specific enzymatic bio-activation and intracellular supply of the active principle .

Cellular Effects

Fozivudine Tidoxil has been observed to have effects on various types of cells. In an in vitro study investigating intracellular metabolism, Fozivudine Tidoxil was metabolised in both resting and mitogen-stimulated human peripheral blood leukocyte cells . The effect of Fozivudine Tidoxil against HIV was found to be independent of thymidine kinase activity .

Molecular Mechanism

The molecular mechanism of Fozivudine Tidoxil involves its bio-activation by two enzymes, NPP1 and NPP3, into the lipid moiety and intracellularly Zidovudine-monophosphate (ZVD-MP), which is subsequently phosphorylated to the active metabolite, triphosphorylated Zidovudine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fozivudine Tidoxil have been observed over time. In a phase I/II dose-escalating trial, three doses of Fozivudine Tidoxil were administered for 1 week. Steady-state pharmacokinetics showed slightly higher plasma concentrations compared with levels after the first dose .

Dosage Effects in Animal Models

In animal models, the effects of Fozivudine Tidoxil vary with different dosages. In a study with cats, Fozivudine Tidoxil administration during the acute stage of Feline Immunodeficiency Virus infection decreased plasma and cell-associated viremia during the first 2 weeks of infection .

Metabolic Pathways

Fozivudine Tidoxil is involved in metabolic pathways where it is bio-activated by two enzymes (NPP1 and NPP3) into the lipid moiety and intracellularly Zidovudine-monophosphate .

Vorbereitungsmethoden

Die Synthese von Fozivudin-Tidoxil umfasst mehrere Schritte:

Anfangsvorbereitung: Die Behandlung von 2-Decyloxy-3-(Dodecylmercapto)-1-propanol mit Phosphorylchlorid in Gegenwart von Triethylamin führt zum intermediären Dichlorophosphatester.

Kondensation: Dieser Zwischenprodukt wird dann mit 3'-Desoxy-3'-Azidothymidin (AZT) kondensiert, um nach wässriger Hydrolyse den Zielphosphatdiester zu erhalten.

Alternatives Verfahren: Der Titeldiester kann auch durch die Phospholipase-D-katalysierte Kondensation von AZT mit dem Cholinmonophosphatester erhalten werden.

Analyse Chemischer Reaktionen

Fozivudin-Tidoxil unterliegt mehreren Arten chemischer Reaktionen:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Es kann reduziert werden, um reduzierte Derivate zu bilden.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen verschiedene funktionelle Gruppen eingeführt werden.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien umfassen Phosphorylchlorid, Triethylamin und Phospholipase D.

Vergleich Mit ähnlichen Verbindungen

Fozivudin-Tidoxil wird mit anderen ähnlichen Verbindungen wie Zidovudin und Fosalvudin verglichen:

Ähnliche Verbindungen umfassen:

- Zidovudin

- Fosalvudin

- Apricitabin

- Elvucitabine

Eigenschaften

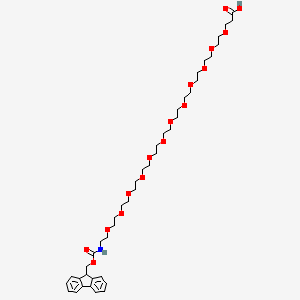

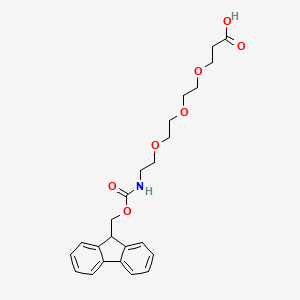

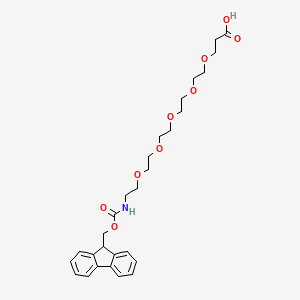

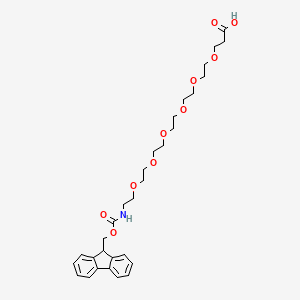

IUPAC Name |

[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (2-decoxy-3-dodecylsulfanylpropyl) hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H64N5O8PS/c1-4-6-8-10-12-14-15-17-19-21-23-50-28-30(45-22-20-18-16-13-11-9-7-5-2)26-46-49(43,44)47-27-32-31(38-39-36)24-33(48-32)40-25-29(3)34(41)37-35(40)42/h25,30-33H,4-24,26-28H2,1-3H3,(H,43,44)(H,37,41,42)/t30?,31-,32+,33+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBHARWXWOCPXCR-WELGVCPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCSCC(COP(=O)(O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-])OCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCSCC(COP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-])OCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H64N5O8PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10931199 | |

| Record name | 1-(3-Azido-5-O-{[2-(decyloxy)-3-(dodecylsulfanyl)propoxy](hydroxy)phosphoryl}-2,3-dideoxypentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10931199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

746.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141790-23-0 | |

| Record name | Fozivudine tidoxil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141790230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fozivudine Tidoxil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12423 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-(3-Azido-5-O-{[2-(decyloxy)-3-(dodecylsulfanyl)propoxy](hydroxy)phosphoryl}-2,3-dideoxypentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10931199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FOZIVUDINE TIDOXIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/687805287F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-Amino-7-(3-hydroxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoroethanone](/img/structure/B1673510.png)

![N-((5-Chloro-1H-indol-2-yl)methyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B1673518.png)

![N-[(4-Chlorophenyl)methyl]-1-Methyl-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B1673522.png)